

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-566419

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Compound of Interest

Compound Name: BMS-566419

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Abstract

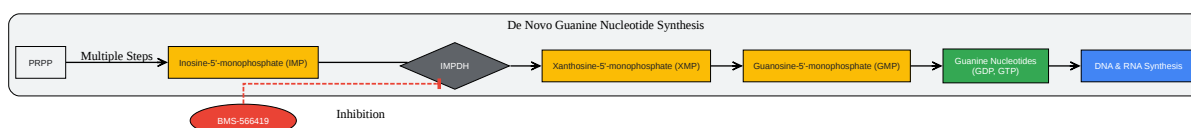
BMS-566419 is a potent, orally available, small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **BMS-566419**. It includes detailed experimental protocols for its synthesis and relevant biological assays, quantitative data on its activity, and visualizations of its mechanism of action and synthetic workflow. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of IMPDH inhibition.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides.[6] As lymphocytes are highly dependent on this pathway for their proliferation, IMPDH has emerged as a key target for immunosuppressive therapies. **BMS-566419** was developed as a novel acridone-based inhibitor of IMPDH with the potential for an improved therapeutic profile compared to existing treatments.

Mechanism of Action

BMS-566419 exerts its pharmacological effect by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides. This depletion preferentially affects the proliferation of lymphocytes (both T and B cells), which are highly reliant on the de novo purine synthesis pathway. The signaling pathway below illustrates the central role of IMPDH and the point of inhibition by **BMS-566419**.



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Figure 1: De Novo Guanine Nucleotide Synthesis Pathway and Inhibition by **BMS-566419**.

Quantitative Biological Data

The biological activity of **BMS-566419** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of **BMS-566419**

Assay	Target/Cell Line	IC50 (nM)	Reference
IMPDH Enzyme Inhibition	IMPDH	17	[1] [2] [4] [5]
T-cell Proliferation	ConA-stimulated T-cells	320	
B-cell Proliferation	LPS-stimulated B-cells	230	
Mixed Lymphocyte Reaction	Alloantigen-specific T-cells	95	
IgM Production	LPS-stimulated B-cells	170	

Table 2: In Vivo Efficacy of BMS-566419 in Rat Models

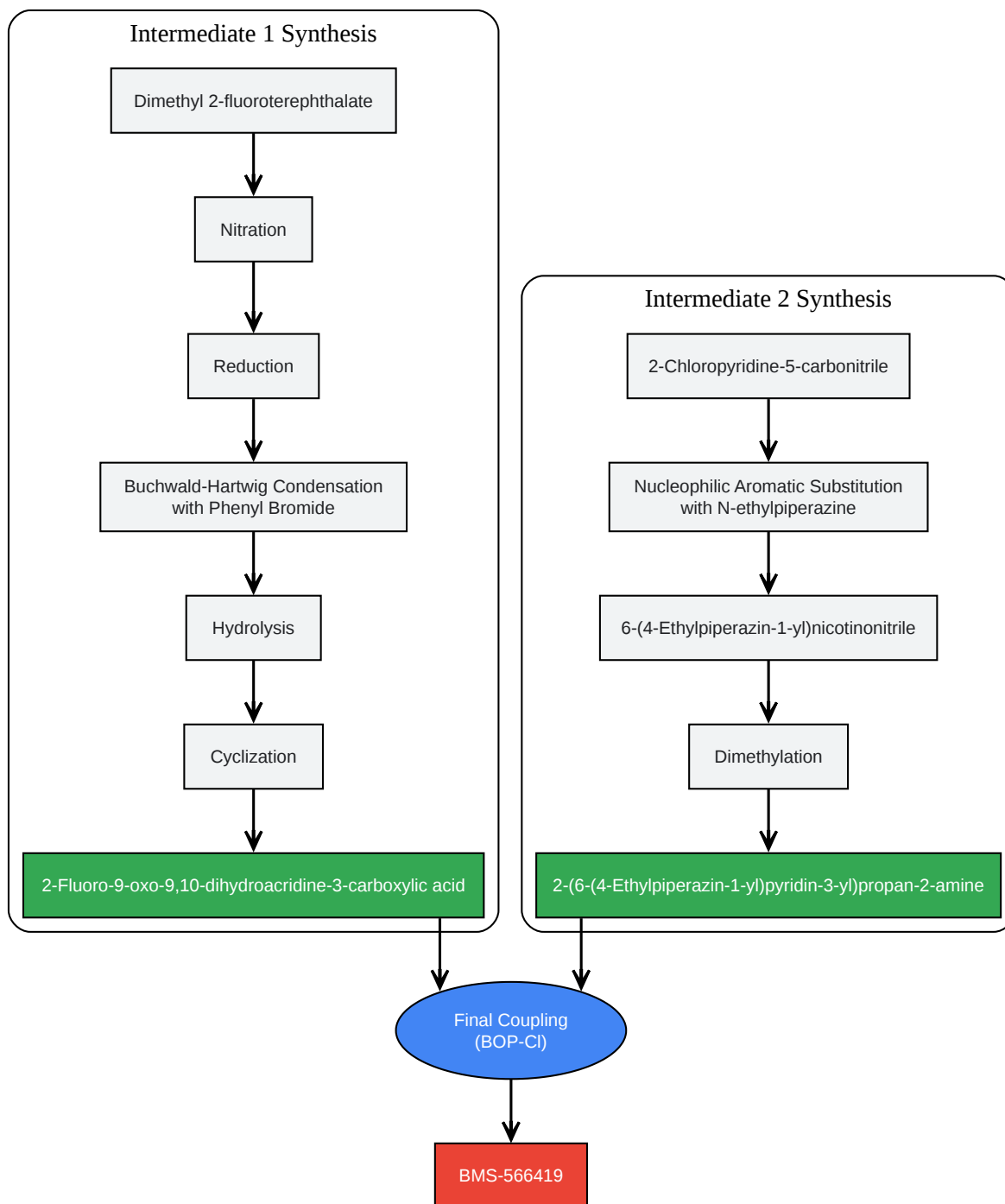
Model	Treatment	Dosage	Outcome	Reference
Adjuvant Arthritis	BMS-566419	Not specified	Reduced paw swelling	[1] [2] [4] [5]
Heterotopic Cardiac Transplant	BMS-566419 (monotherapy)	60 mg/kg (oral)	Prolonged median graft survival time to 18 days (vs. 5 days for vehicle)	
Heterotopic Cardiac Transplant	BMS-566419 + FK506	30 mg/kg (oral)	Prolonged median graft survival time to 21.5 days	
Unilateral Ureteral Obstruction (Renal Fibrosis)	BMS-566419	60 mg/kg (oral)	Significant suppression of renal fibrosis, comparable to MMF at 40 mg/kg	

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for **BMS-566419** in rats are not publicly available in the reviewed literature.

Synthesis of BMS-566419

The synthesis of **BMS-566419** is a multi-step process involving the preparation of two key intermediates: 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine, followed by their coupling.

Synthesis Workflow



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Figure 2: Synthetic Workflow for **BMS-566419**.

Detailed Experimental Protocol

Synthesis of 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid (Intermediate 1)

- Nitration: Dimethyl 2-fluoroterephthalate is nitrated to introduce a nitro group.
- Reduction: The nitro group is subsequently reduced to an amine.
- Buchwald-Hartwig Condensation: The resulting amine undergoes a palladium-catalyzed Buchwald-Hartwig condensation with phenyl bromide.
- Hydrolysis: The ester groups are hydrolyzed to carboxylic acids.
- Cyclization: The di-acid is cyclized under heating with a dehydrating agent such as polyphosphoric acid to form the acridone core, yielding 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid.

Synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine (Intermediate 2)

- Nucleophilic Aromatic Substitution: 2-Chloropyridine-5-carbonitrile is reacted with N-ethylpiperazine in a nucleophilic aromatic substitution reaction to yield 6-(4-ethylpiperazin-1-yl)nicotinonitrile.
- Dimethylation: The nitrile group is converted to a tertiary carbinamine by reaction with an in situ generated methylating agent (e.g., CH_3CeCl_2), to give 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine.

Final Coupling to Yield **BMS-566419**

- 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine are coupled using a suitable coupling reagent, such as N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride (BOP-Cl), in an appropriate solvent to afford the final product, **BMS-566419**.

Key Experimental Methodologies

IMPDH Inhibition Assay

The potency of **BMS-566419** against IMPDH can be determined using a spectrophotometric assay that measures the production of NADH.

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
 - Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD⁺).
 - Enzyme: Recombinant human IMPDH type I or type II.
 - Inhibitor: **BMS-566419** dissolved in DMSO.
- Procedure:
 - The reaction is performed in a 96-well plate.
 - Varying concentrations of **BMS-566419** are pre-incubated with the IMPDH enzyme in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature.
 - The reaction is initiated by the addition of IMP and NAD⁺.
 - The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.
 - The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effect of **BMS-566419** on lymphocytes can be assessed using a standard proliferation assay.

- Cell Culture:

- Human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line are cultured in appropriate media.
- Procedure:
 - Cells are seeded in 96-well plates.
 - Cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA) for T-cells, or lipopolysaccharide (LPS) for B-cells).
 - Cells are treated with serial dilutions of **BMS-566419** and incubated for a period of 48-72 hours.
 - Cell proliferation is quantified using a suitable method, such as:
 - [3H]-Thymidine incorporation: Cells are pulsed with [3H]-thymidine for the final hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.
 - Colorimetric assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells.
 - The IC₅₀ value is determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

Conclusion

BMS-566419 is a well-characterized, potent inhibitor of IMPDH with demonstrated efficacy in preclinical models of immune-mediated diseases. This guide provides a detailed overview of its discovery, mechanism of action, synthesis, and biological evaluation. The provided protocols and data serve as a foundational resource for further research and development of this and similar compounds targeting the de novo guanine nucleotide synthesis pathway.

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